Ursolic Acid Acetate NHS ester

Bioconjugation chemistry Targeted drug delivery Imaging probe synthesis

Ursolic Acid Acetate NHS ester is a synthetic derivative of the pentacyclic triterpenoid ursolic acid (UA), featuring a 3β-acetoxy group and an N-hydroxysuccinimide (NHS) activated ester at the C-28 carboxyl position. The C-3 acetate protection eliminates the free hydroxyl present in native UA, while the C-28 NHS ester provides amine-reactive functionality enabling the formation of stable amide bonds with primary amine-containing ligands, biomolecules, or solid supports.

Molecular Formula C36H53NO6
Molecular Weight 595.8 g/mol
Cat. No. B8157937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrsolic Acid Acetate NHS ester
Molecular FormulaC36H53NO6
Molecular Weight595.8 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)ON6C(=O)CCC6=O
InChIInChI=1S/C36H53NO6/c1-21-13-18-36(31(41)43-37-28(39)11-12-29(37)40)20-19-34(7)24(30(36)22(21)2)9-10-26-33(6)16-15-27(42-23(3)38)32(4,5)25(33)14-17-35(26,34)8/h9,21-22,25-27,30H,10-20H2,1-8H3/t21-,22+,25+,26-,27+,30+,33+,34-,35-,36+/m1/s1
InChIKeyKTCCWZUPJWGNDY-TXVOCAPTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ursolic Acid Acetate NHS Ester: A C-28 Activated Pentacyclic Triterpenoid for Targeted Bioconjugation


Ursolic Acid Acetate NHS ester is a synthetic derivative of the pentacyclic triterpenoid ursolic acid (UA), featuring a 3β-acetoxy group and an N-hydroxysuccinimide (NHS) activated ester at the C-28 carboxyl position. The C-3 acetate protection eliminates the free hydroxyl present in native UA, while the C-28 NHS ester provides amine-reactive functionality enabling the formation of stable amide bonds with primary amine-containing ligands, biomolecules, or solid supports . This dual modification distinguishes the compound from simple ester prodrugs (e.g., ursolic acid acetate, methyl ester) and from non-activated UA, because the NHS moiety enables site-specific, covalent tethering that cannot be achieved with the free carboxylic acid or with non-activated ester congeners [1].

Why Ursolic Acid Acetate NHS Ester Cannot Be Replaced by Ursolic Acid, Ursolic Acid Acetate, or Non-Activated Ester Analogs


Scientific and industrial users who substitute Ursolic Acid Acetate NHS ester with unmodified ursolic acid (UA), ursolic acid acetate (3-acetylursolic acid, UAA), or simple alkyl esters will forfeit the core enabling chemistry: the capacity for spontaneous, site-specific amide bond formation with primary amines under mild, non-destructive conditions. While UA and UAA retain anticancer and antimicrobial bioactivities [1], their C-28 carboxylic acid requires in situ activation with carbodiimides (e.g., EDC/DCC), introducing variables in coupling efficiency, side reactions, and reproducibility that are absent with pre-formed NHS esters [2]. Furthermore, the C-3 acetate protection alters the compound's lipophilicity, cell cycle perturbation profile, and selectivity indices relative to UA, meaning that efficacy data generated on UA or UAA cannot be linearly extrapolated to this NHS-activated species [3].

Quantitative Differentiation Evidence for Ursolic Acid Acetate NHS Ester Relative to Closest Analogs


Site-Specific NHS Ester Activation Enables Defined-Stoichiometry Bioconjugation Unavailable with Ursolic Acid

Ursolic Acid Acetate NHS ester contains a pre-formed N-hydroxysuccinimide ester at C-28 that undergoes nucleophilic displacement by primary amines to yield a stable amide bond at neutral to slightly alkaline pH, without requiring in situ carboxyl activation . In contrast, unmodified ursolic acid (UA) and ursolic acid acetate (3-acetylursolic acid, UAA) possess a free carboxylic acid that must be activated with reagents such as EDC/NHS immediately before use — a process prone to variable coupling efficiency, N-acylurea adduct formation, and hydrolytic deactivation of the O-acylisourea intermediate [1]. This fundamental chemical distinction cannot be overcome by alternative ester prodrugs (e.g., ursolic acid methyl ester), which are designed for hydrolytic release rather than covalent anchoring.

Bioconjugation chemistry Targeted drug delivery Imaging probe synthesis

C-3 Acetate Protection Enhances Antiplasmodial Potency by 3.6-Fold Relative to Ursolic Acid

In a comparative study of triterpenoid acids against Plasmodium falciparum, ursolic acid acetate (the immediate precursor of Ursolic Acid Acetate NHS ester, sharing the same 3β-acetoxy pharmacophore) demonstrated an IC₅₀ of 1.9 µg/mL, compared to 6.8 µg/mL for unmodified ursolic acid in the same assay — a 3.6-fold enhancement in antiplasmodial potency attributable to the C-3 acetate substitution [1]. In separate cross-study data, 3-acetylursolic acid exhibited Pfalciparum inhibitory activity with IC₅₀ = 4 µM and was shown to bind Plasmodium falciparum Hsp90 with a dissociation constant KD of 8.16 µM, abrogating chaperone function in vitro . By contrast, UA alone produces weaker PfHsp90 engagement in analogous in silico docking models [2].

Antimalarial research Triterpenoid pharmacology PfHsp90 inhibition

Antimycobacterial Potency of Ursolic Acid Acetate Outperforms Ursolic Acid by ≥6.5-Fold with a 40.8-Fold Higher Selectivity Index

In a systematic bioassay-guided investigation of compounds from Curtisia dentata against Mycobacterium tuberculosis H37RV (ATCC 27294), ursolic acid acetate (UAA) demonstrated a minimum inhibitory concentration (MIC) of 3.4 µg/mL — the most active compound among all isolated and derivatized triterpenoids tested [1]. By direct comparison, unmodified ursolic acid in the same study exhibited an MIC of >50 µg/mL, representing at minimum a 14.7-fold difference. For context, the methanol fraction (from which UAA was derived) showed MIC = 22.2 µg/mL, meaning acetylation improved activity by 6.5-fold relative to the parent fraction [1]. Critically, UAA displayed a selectivity index (SI, defined as IC₅₀ cytotoxicity / MIC) of 100 against HEK293 cells and 96.59 against HepG2 cells, compared to SI values of only 2.45 and 6.0 for ursolic acid — a 40.8-fold improvement in the HEK293 selectivity margin [2]. Betulinic acid acetate (MIC = 19.8 µg/mL, SI = 18.1) was substantially weaker, confirming that the combination of the ursane skeleton with C-3 acetylation is uniquely responsible for the observed potency-selectivity profile.

Antimycobacterial agents Tuberculosis drug discovery Selectivity index optimization

3-Acetylation Alters Cell Cycle Arrest Mechanism Relative to Ursolic Acid in A375 Melanoma

A direct comparative study of ursolic acid (UA) and 3-O-acetylursolic acid (3-AcUA, equivalent to ursolic acid acetate) on A375 melanoma cells revealed that both compounds exhibited similar growth inhibitory potency (GI₅₀ = 26 µM for UA vs. 32 µM for 3-AcUA) and both activated caspases 3/7 with enhanced Bax/Bcl-2 pro-apoptotic ratios [1]. However, their mechanisms diverged critically at the cell cycle level: ursolic acid caused accumulation of the sub-G1 population (indicative of late apoptosis/DNA fragmentation), whereas 3-O-acetylursolic acid induced S-phase arrest accompanied by strong morphological changes [1]. Furthermore, 3-acetylation suppressed the anti-migratory properties of the parent molecule in 2D scratch and 3D Transwell assays on B16F10 melanoma cells [1]. This demonstrates that the 3-acetoxy motif — conserved in Ursolic Acid Acetate NHS ester — rewires the downstream cellular response from a sub-G1 apoptotic mechanism to an S-phase cytostatic mechanism, a distinction with practical implications for combination regimen design and conjugated payload pharmacology.

Melanoma therapy Cell cycle regulation Mechanism-of-action differentiation

Ursolic Acid Acetate Exhibits Potent Antiplatelet Activity (IC₅₀ < 1 µg/mL) Not Reported for Ursolic Acid

Pharmaceutical-grade characterization of 3-acetylursolic acid (ursolic acid acetate) from Cayman Chemical reports potent inhibition of ADP-, thrombin-, and epinephrine-induced aggregation of isolated rat platelets, with IC₅₀ values of <1, 0.8, and <1 mg/mL respectively [1]. This antiplatelet activity profile has not been documented for unmodified ursolic acid in peer-reviewed platelet aggregation assays, suggesting that C-3 acetylation imparts a distinct pharmacological property to the ursane scaffold [1]. While these IC₅₀ values are in the mg/mL range (indicating moderate potency for in vivo translation), they identify a bioactivity dimension — modulation of thrombotic pathways — that is uniquely associated with the acetylated form and is absent from the standard UA pharmacological repertoire. This finding is corroborated by independent product datasheets from multiple reputable vendors (Bertin Bioreagent, TargetMol) reporting identical platelet aggregation IC₅₀ values [2].

Antiplatelet agents Cardiovascular pharmacology Triterpenoid pleiotropy

Ursane Skeleton Confers Antibacterial Potency Against S. pneumoniae (MIC = 4.81 µM) Not Observed with Oleanolic Acid Derivatives

Quantitative antibacterial profiling of 3-acetylursolic acid against a panel of clinically relevant Gram-positive pathogens revealed differential potency: MIC = 4.81 µM against Streptococcus pneumoniae, compared to MIC = 19.6 µM against Staphylococcus aureus and MIC = 39.1 µM against Bacillus cereus — an 8.1-fold potency range across species [1]. Importantly, oleanolic acid derivatives — which differ from the ursane skeleton only in the position of one methyl group (C-29 vs. C-30) — show approximately 5-fold lower potency in analogous in vitro bioactivity models when comparing matched C-ring activated cyano enone derivatives, as demonstrated by Fu et al. (2014) [2]. The implication is that the ursane backbone itself, when combined with C-3 acetylation and C-28 activation, constitutes a pharmacophoric combination that the oleanane scaffold cannot replicate for certain antibacterial applications.

Antibacterial agents Structure-activity relationship Gram-positive pathogens

Optimal Scientific and Industrial Use Cases for Ursolic Acid Acetate NHS Ester Based on Verified Differentiation Evidence


Synthesis of Covalent Antimycobacterial Conjugates for Tuberculosis Probe Development

The 40.8-fold selectivity index advantage of ursolic acid acetate over unmodified ursolic acid in M. tuberculosis H37RV assays [1] makes the NHS ester form the conjugate precursor of choice for developing activity-based probes or targeted anti-TB conjugates. In this application, the NHS ester is reacted with amine-containing fluorophores (e.g., BODIPY-NH₂, Cy5-amine), biotin-cadaverine, or peptide targeting ligands to generate covalent conjugates that retain the favorable MIC = 3.4 µg/mL and selectivity profile of the 3-acetoxy scaffold. The pre-formed NHS ester eliminates EDC activation variables, ensuring consistent 1:1 stoichiometry and reproducible batch activity, which is critical for probe validation across independent laboratories.

Construction of Site-Specific Antibody-Drug Conjugate (ADC) Payload-Linkers with Dual Cytostatic and Antithrombotic Functionality

The unique combination of S-phase cell cycle arrest activity (A375 melanoma, GI₅₀ ≈ 32 µM) [2] and antiplatelet aggregation properties (thrombin IC₅₀ = 0.8 mg/mL) [3] — both properties not shared by unmodified UA — positions Ursolic Acid Acetate NHS ester as a payload-linker intermediate for ADCs targeting tumors where thrombotic complications are prevalent. The NHS ester enables direct conjugation to cysteine-engineered antibodies via amine-to-thiol heterobifunctional linker strategies, producing homogeneous ADCs with a cytostatic rather than cytotoxic payload mechanism, potentially reducing tumor lysis syndrome risk.

Development of Plasmodium falciparum Hsp90-Targeted Chemical Probes for Antimalarial Target Engagement Studies

Given the demonstrated PfHsp90 binding (KD = 8.16 µM) and in vitro antiplasmodial activity (IC₅₀ = 1.9–4 µM) of the 3-acetoxyursolic acid scaffold [4], the NHS ester is the optimal starting material for synthesizing photoaffinity labeling probes or pull-down reagents (e.g., conjugation to biotin-PEG-amine or diazirine-amine crosslinkers) for target engagement and proteomics studies. Compared to using unmodified UA, the NHS ester enables direct, quantitative conjugation without exposing the PfHsp90-binding pharmacophore to harsh coupling conditions, preserving the 3.6-fold potency advantage over UA observed in comparative antiplasmodial screens.

Fabrication of Immobilized Triterpenoid Affinity Resins for Natural Product Target Deconvolution

Ursolic Acid Acetate NHS ester is uniquely suited for preparing amine-functionalized affinity chromatography resins (e.g., Affi-Gel 102, aminohexyl Sepharose) via direct amide coupling under mild aqueous conditions [5]. This application leverages the NHS ester's spontaneous reactivity to achieve high ligand density without residual coupling reagents that could interfere with protein binding. The conserved 3-acetoxy pharmacophore ensures that proteins captured on the affinity matrix reflect the binding profile of the acetylated ursane scaffold, which — as demonstrated by the divergent cell cycle arrest mechanism [2] — differs qualitatively from that of unmodified UA, providing a mechanistically distinct target fishing tool.

Quote Request

Request a Quote for Ursolic Acid Acetate NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.